N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide
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Overview
Description
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound belonging to the family of heterocyclic compounds It features multiple fused ring structures, with a pyrido[2,3-d]pyrimidine core and a pyridazinone derivative
Scientific Research Applications
Chemistry: N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is valuable for studying the behavior of complex heterocyclic systems and their reactions.
Biology: The compound’s structural complexity makes it a candidate for studying interactions with biological macromolecules, potentially leading to insights into enzyme inhibition and receptor binding.
Medicine: Due to its potential bioactivity, this compound may serve as a lead compound for drug development, particularly in targeting specific enzymes or receptors involved in diseases.
Industry: Its unique properties could find applications in materials science, such as the development of novel polymers or materials with specific electronic or photonic properties.
Mechanism of Action
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .
Mode of Action
This compound acts as an inhibitor of PARP-1 . PARP-1 is a known sensor of DNA damage as it is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival . By inhibiting PARP-1, this compound compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Biochemical Pathways
The inhibition of PARP-1 affects the DNA repair pathway, specifically the base excision repair (BER) and DNA single-strand break (SSB) repair pathways . This leads to genomic dysfunction and ultimately cell death .
Result of Action
The result of this compound’s action is the inhibition of PARP-1, leading to genomic dysfunction and cell death . This makes it a potential therapeutic agent for cancers where increased PARP-1 expression is observed, such as melanomas, breast cancer, lung cancer, and other neoplastic diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic synthesis. The process may start with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the functionalization of the acetamide and pyridazinone groups. Key steps may include:
Cyclization Reactions: : Formation of the pyrido[2,3-d]pyrimidine ring system via cyclization of suitable precursors.
Acylation: : Introduction of the acetamide group through acylation reactions.
Functional Group Transformations: : Various transformations to introduce and modify functional groups, ensuring the correct placement of the pyridazinone group.
Industrial Production Methods: While specific industrial production methods for this compound are less documented, the general approach involves scaling up the laboratory synthesis process. This includes optimization of reaction conditions to ensure high yield and purity, use of automated reactors, and implementation of continuous flow processes.
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, potentially altering the oxidation state of nitrogen or other heteroatoms in the structure.
Reduction: : Reduction reactions may involve the reduction of carbonyl groups or nitrogen-containing rings.
Substitution: : Various substitution reactions can occur, particularly on the aromatic rings or functional groups.
Common Reagents and Conditions
Oxidizing Agents: : e.g., Potassium permanganate, hydrogen peroxide.
Reducing Agents: : e.g., Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : e.g., Halides, amines, alcohols.
Major Products Formed from These Reactions: The specific products depend on the reagents and conditions used but may include oxidized derivatives, reduced forms of the compound, and various substituted derivatives.
Comparison with Similar Compounds
When comparing this compound with similar heterocyclic compounds, its uniqueness lies in its dual-ring system and the presence of both pyrido[2,3-d]pyrimidine and pyridazinone structures. Similar compounds might include:
2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidine: : Shares the pyrido[2,3-d]pyrimidine core.
6-Oxopyridazin-1(6H)-yl derivatives: : Related due to the pyridazinone ring.
These comparisons highlight the distinctiveness of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide, particularly in its combination of structural elements.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-2-(6-oxopyridazin-1-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O4/c22-11(9-21-12(23)4-2-6-18-21)16-7-8-20-14(24)10-3-1-5-17-13(10)19-15(20)25/h1-6H,7-9H2,(H,16,22)(H,17,19,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXNGFQPHKPDAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)N(C2=O)CCNC(=O)CN3C(=O)C=CC=N3)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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